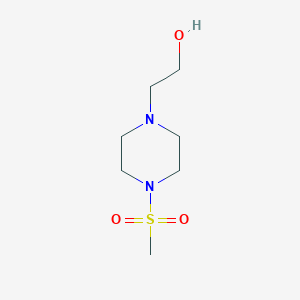

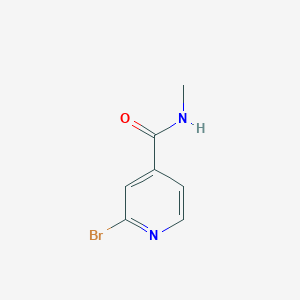

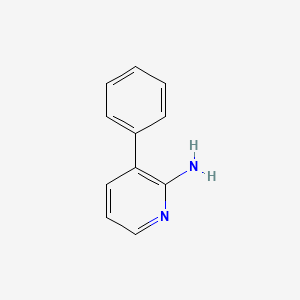

![molecular formula C13H8N2O2 B1272096 4-[(5-甲酰-2-吡啶基)氧基]苯甲腈 CAS No. 328547-41-7](/img/structure/B1272096.png)

4-[(5-甲酰-2-吡啶基)氧基]苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

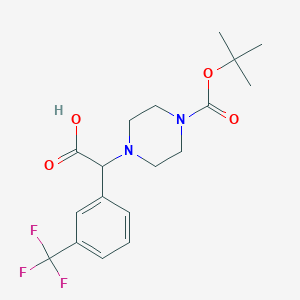

The compound "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, compounds with a central pyridine ring and benzonitrile functionalities have been reported, as seen in the synthesis of a molecule with oxymethylbenzonitrile arms attached to a pyridine ring . This suggests that the compound of interest may share some chemical and physical properties with the molecules described in the papers.

Synthesis Analysis

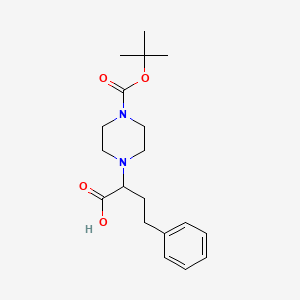

The synthesis of related heterocyclic compounds involves multi-step reactions with various starting materials. For example, the reaction of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide afforded a compound with a dihydropyridine core . Similarly, a one-pot, four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde was used to produce pyrido[1,2-a]benzimidazole derivatives . These methods indicate that the synthesis of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" could potentially be achieved through similar multi-component reactions or by functionalizing existing pyridine derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" has been elucidated using various spectroscopic techniques. For instance, the structure of a dibenzonitrile derivative was determined by X-ray crystallography, revealing dihedral angles between the pyridine and benzene rings and weak C—H⋯π interactions in the crystal . These findings provide insight into the potential molecular geometry and intermolecular interactions of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their reactions with active-hydrogen containing compounds, leading to the synthesis of various heterocyclic derivatives . Additionally, the antihypertensive activity of related compounds was studied, showing that certain structural modifications can lead to significant changes in biological activity . These studies suggest that "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" may also undergo diverse chemical reactions, potentially leading to new compounds with biological relevance.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" are not directly reported, related compounds exhibit properties that can be inferred. For example, the solubility, melting points, and stability of heterocyclic compounds can be influenced by their substituents and functional groups . The antihypertensive activity of some derivatives indicates that the introduction of electron-withdrawing groups, such as a nitrile, can affect the biological properties of these molecules . Therefore, "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" is likely to have distinct physical and chemical properties that could be explored further in the context of its potential applications.

科学研究应用

光物理性质和 ICT 效应

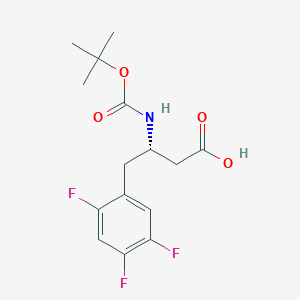

化合物 4-[(5-甲酰-2-吡啶基)氧基]苯甲腈因其热、电化学、光学和分子内电荷转移 (ICT) 特性而受到研究。它是咔唑基 D-π-A 分子中的一类,其中它充当电子受体单元。其 ICT 行为已与相关结构进行了比较,提供了对其在调整化学结构以实现目标特性的潜在应用的见解 (Altinolcek 等人,2021).

1-芳基-1, 6-萘啶酮衍生物的合成

另一项研究应用涉及合成新的 1-芳基-6-[2-(二甲氨基)乙烯基]-4-氧代-1,4-二氢嘧啶-5-腈和 4-芳基氨基-2-氧代-1,2-二氢吡啶-3-腈。这些化合物在苯环中含有吸电子取代基,并展示了合成新型萘啶酮衍生物的潜力 (Medvedeva 等人,2009).

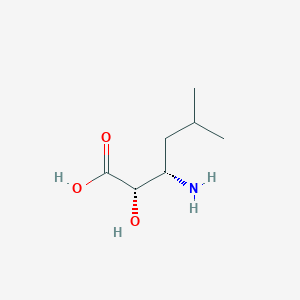

有机发光二极管 (OLED) 中的荧光发射体

该衍生物属于吡啶甲腈基团,被称为荧光材料中的受体单元。最近的开发已将这种结构纳入热激活延迟荧光 (TADF) 发射器中,这对于制造低驱动电压的高效天蓝到绿色 OLED 至关重要 (Masuda 等人,2019).

新型吡啶和稠合吡啶衍生物的合成

该化合物已用于合成各种吡啶和稠合吡啶衍生物。这些衍生物在包括潜在生物活性在内的各种应用中显示出前景 (Al-Issa,2012).

安全和危害

属性

IUPAC Name |

4-(5-formylpyridin-2-yl)oxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-10-1-4-12(5-2-10)17-13-6-3-11(9-16)8-15-13/h1-6,8-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJFLLNUQBDTIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377328 |

Source

|

| Record name | 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile | |

CAS RN |

328547-41-7 |

Source

|

| Record name | 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。